Lysozyme C (46-61) from chicken, also known as hen egg lysozyme, is a peptide fragment derived from the larger lysozyme protein found in egg whites. This enzyme plays a crucial role in the innate immune system by hydrolyzing bacterial cell walls, thus exhibiting antibacterial properties. The specific fragment consisting of amino acids 46 to 61 is significant for various research applications, particularly in immunology and vaccine development.
The source of Lysozyme C (46-61) is primarily the egg white of chickens (Gallus gallus). Hen egg lysozyme is abundant in egg whites and has been extensively studied for its antimicrobial properties and its role in immune responses.
Lysozymes are classified as glycoside hydrolases, enzymes that catalyze the hydrolysis of glycosidic bonds. Within this classification, hen egg lysozyme falls under the category of type C lysozymes, characterized by their ability to cleave the β(1→4) linkages between N-acetylmuramic acid and N-acetylglucosamine in bacterial cell walls.
The synthesis of Lysozyme C (46-61) can be achieved through solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into the desired sequence. This method involves:
The synthesis requires careful control of conditions such as temperature and pH to ensure high yield and purity. High-performance liquid chromatography (HPLC) is typically employed for purification, ensuring that the final product meets required specifications for research applications.
Lysozyme C catalyzes hydrolysis reactions involving bacterial peptidoglycans. The mechanism involves:
The catalytic mechanism typically involves an acid-base reaction facilitated by residues such as glutamic acid and aspartic acid, which play roles as proton donors and nucleophiles, respectively .
The mechanism by which Lysozyme C exerts its antibacterial effects involves:
Data from studies indicate that lysozyme can retain activity even after heat denaturation, suggesting potential modifications can enhance its antibacterial properties .
Relevant analyses indicate that modifications can lead to enhanced properties such as increased antibacterial activity against Gram-negative bacteria .
Lysozyme C (46-61) has several scientific uses:
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